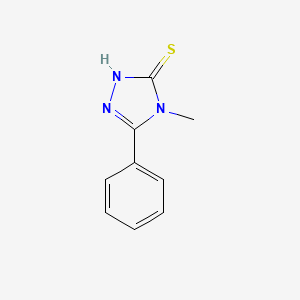

4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHJEZLNGXEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192237 | |

| Record name | 4H-1,2,4-Triazole-3-thiol, 4-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663854 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38942-51-7 | |

| Record name | 4-Methyl-5-phenyl-4H-[1,2,4]triazole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38942-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1,2,4-Triazole-3-thiol, 4-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038942517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole-3-thiol, 4-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Foreword: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, have led to its incorporation into a wide range of biologically active compounds. Derivatives of 1,2,4-triazole are known to exhibit diverse pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2] The introduction of a thiol group at the 3-position and specific substituents at the N-4 and C-5 positions, as in this compound, allows for fine-tuning of these properties and provides a versatile handle for further chemical modification.

This guide provides a detailed, experience-driven walkthrough of the synthesis and comprehensive characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Part 1: Synthesis—A Rational Approach to Heterocyclic Construction

The synthesis of the target triazole is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity. The chosen pathway is a robust and well-established method for constructing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic pathway proceeds through three key stages: formation of a benzohydrazide, creation of a thiosemicarbazide intermediate, and finally, base-catalyzed intramolecular cyclization.

Caption: Synthetic workflow for the target triazole.

-

Step 1: Benzohydrazide Synthesis: The synthesis begins with the hydrazinolysis of an ester, methyl benzoate. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of benzohydrazide. This reaction is typically performed under reflux in an alcoholic solvent to ensure completion.

-

Step 2: Thiosemicarbazide Formation: The resulting benzohydrazide is then reacted with methyl isothiocyanate. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, yielding the key intermediate, 1-benzoyl-4-methyl-3-thiosemicarbazide.

-

Step 3: Base-Catalyzed Cyclization: The final and critical step is the intramolecular cyclization of the thiosemicarbazide. In a strong alkaline medium (e.g., aqueous sodium hydroxide), the amide nitrogen is deprotonated. The resulting anion attacks the thiocarbonyl carbon, leading to the formation of a five-membered ring and the elimination of a water molecule. Subsequent acidification of the reaction mixture protonates the thiol group, precipitating the desired product. This base-catalyzed cyclization is a common and efficient method for forming 1,2,4-triazole-3-thiones.[3]

Detailed Experimental Protocol

Materials: Methyl benzoate, hydrazine hydrate (80%), ethanol, methyl isothiocyanate, sodium hydroxide, concentrated hydrochloric acid.

Step 1: Synthesis of Benzohydrazide

-

In a 250 mL round-bottom flask, dissolve methyl benzoate (0.1 mol, 13.6 g) in ethanol (100 mL).

-

To this solution, add hydrazine hydrate (0.2 mol, 10.0 g) dropwise with stirring.

-

Fit the flask with a condenser and reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath. The white, crystalline product (benzohydrazide) will precipitate.

-

Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

Step 2: Synthesis of 1-Benzoyl-4-methyl-3-thiosemicarbazide

-

Suspend the synthesized benzohydrazide (0.1 mol, 13.6 g) in ethanol (150 mL) in a round-bottom flask.

-

Add methyl isothiocyanate (0.1 mol, 7.3 g) to the suspension.

-

Reflux the mixture with stirring for 4-6 hours. A clear solution should form, followed by the precipitation of the product.

-

Cool the mixture, filter the resulting white solid, wash with ethanol, and dry.

Step 3: Synthesis of this compound (G)

-

Add the 1-benzoyl-4-methyl-3-thiosemicarbazide (0.05 mol, 10.45 g) to a 10% aqueous solution of sodium hydroxide (100 mL).

-

Reflux the mixture for 4-5 hours until the evolution of ammonia gas ceases.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of 5-6. The target compound will precipitate out.

-

Filter the solid product, wash thoroughly with cold water to remove any inorganic impurities, and dry.

-

For purification, recrystallize the crude product from an ethanol-water mixture (1:3) to obtain pure, crystalline this compound.

Part 2: Comprehensive Characterization—A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system where each analysis corroborates the others, leading to an unambiguous structural assignment.

Caption: Workflow for structural characterization.

Physical Characterization

-

Melting Point: A sharp melting point is a primary indicator of purity. The synthesized this compound should exhibit a distinct melting point, which can be compared with literature values if available.

-

Elemental Analysis: This technique provides the percentage composition of C, H, N, and S, which should align with the calculated values for the molecular formula C₉H₉N₃S.

Spectroscopic Characterization

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective method for identifying the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

-

Protocol:

-

Thoroughly grind 1-2 mg of the synthesized compound with ~100 mg of dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

-

Expected Absorptions: The spectrum of the triazole thiol may exhibit tautomerism between the thiol and thione forms. Key characteristic peaks for related structures include N-H stretching (around 3300-3400 cm⁻¹), S-H stretching (a weak band around 2550-2600 cm⁻¹), C=N stretching (around 1600-1630 cm⁻¹), and aromatic C=C stretching.[4]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.

-

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

-

Expected Signals for this compound:

-

¹H NMR (in DMSO-d₆):

-

¹³C NMR (in DMSO-d₆):

-

A signal for the methyl carbon.

-

Signals for the aromatic carbons of the phenyl ring.

-

Two distinct signals for the C3 (attached to S) and C5 (attached to the phenyl group) carbons of the triazole ring.

-

-

C. Mass Spectrometry (MS)

MS determines the molecular weight of the compound, providing strong evidence for its identity.

-

Expected Result: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₉N₃S (Calculated: 191.05 g/mol ).

Summary of Characterization Data

| Technique | Parameter | Expected Result for C₉H₉N₃S | Rationale |

| Melting Point | Melting Range | Sharp, distinct range | Indicator of purity |

| FT-IR (KBr, cm⁻¹) | Key Peaks | ~3100 (Ar C-H), ~2550 (S-H, weak), ~1610 (C=N), ~1450 (Ar C=C) | Functional group identification |

| ¹H NMR (ppm) | Chemical Shifts | ~13-14 (s, 1H, SH), ~7.4-7.8 (m, 5H, Ar-H), ~3.6 (s, 3H, N-CH₃) | Structural confirmation of H framework |

| ¹³C NMR (ppm) | Key Signals | Signals for 1 methyl C, 4 unique aromatic C's, 2 triazole C's | Structural confirmation of C framework |

| Mass Spec. (m/z) | Molecular Ion | [M]⁺ = 191 | Confirms molecular formula and weight |

| Elemental Analysis | % Composition | C: 56.52, H: 4.74, N: 21.97, S: 16.77 | Confirms empirical formula |

References

- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 4. mdpi.com [mdpi.com]

- 5. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Chemical Properties of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide will delve into its synthesis, physicochemical characteristics, spectral properties, and reactivity. Drawing upon data from closely related analogues, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this important molecular scaffold.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, with its derivatives exhibiting a remarkable breadth of pharmacological activities. These include antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiol group at the 3-position of the triazole ring introduces a critical functional handle that not only influences the biological activity but also serves as a versatile point for further chemical modification. This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The thiol group, existing in tautomeric equilibrium with its thione form, plays a crucial role in the molecule's ability to coordinate with metal ions and interact with biological targets.[3][4]

This compound, the subject of this guide, embodies the key structural features of this promising class of compounds. Its synthesis and chemical behavior provide a valuable model for understanding the properties of more complex derivatives.

Synthesis and Molecular Structure

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry, typically proceeding through the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[5][6] This approach offers a high degree of flexibility in introducing various substituents at the N4 and C5 positions of the triazole ring.

General Synthetic Pathway

The synthesis of this compound can be conceptually broken down into two main steps:

-

Formation of the Thiosemicarbazide Intermediate: Benzoic hydrazide is reacted with methyl isothiocyanate to yield 1-benzoyl-4-methylthiosemicarbazide. This reaction is typically carried out in a suitable solvent such as ethanol.

-

Alkaline Cyclization: The resulting thiosemicarbazide undergoes base-catalyzed intramolecular cyclization to form the 1,2,4-triazole ring. A common method involves refluxing the thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.[5] Acidification of the reaction mixture then precipitates the final product.

Caption: General synthetic route to this compound.

Molecular Structure and Tautomerism

A key feature of this compound is its existence in a thiol-thione tautomeric equilibrium. The equilibrium between the thiol (-SH) and thione (C=S) forms is influenced by factors such as the solvent, pH, and temperature. In many cases, the thione form is found to be the predominant tautomer in the solid state and in solution.[7]

Caption: Thiol-thione tautomerism in this compound.

Physicochemical Properties

| Property | Estimated Value/Characteristic | Reference/Basis |

| Molecular Formula | C₉H₉N₃S | - |

| Molecular Weight | 191.25 g/mol | - |

| Melting Point | Expected to be in the range of 180-220 °C | Based on analogues like 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (182-183 °C).[5] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF. | General characteristic of this class of compounds.[2] |

| pKa | The thiol proton is expected to be weakly acidic. | The triazole ring itself has both acidic and basic properties. |

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3300-3100 | N-H stretch | Indicates the presence of the triazole ring N-H (in the thione tautomer).[5] |

| ~2600-2550 | S-H stretch | Characteristic of the thiol group (in the thiol tautomer). Its presence confirms the thiol-thione tautomerism.[5] |

| ~1610-1580 | C=N stretch | Corresponds to the endocyclic C=N bond of the triazole ring.[3][5] |

| ~1300-1250 | C=S stretch | Characteristic of the thione group (in the thione tautomer).[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework and the overall structure.

¹H NMR (DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0-14.0 | Singlet | 1H | SH/NH proton (exchangeable with D₂O)[3][5] |

| ~7.3-7.6 | Multiplet | 5H | Aromatic protons of the phenyl group |

| ~3.5 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR (DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=S (thione carbon) |

| ~145-155 | C5 of the triazole ring |

| ~125-135 | Carbons of the phenyl ring |

| ~30-35 | Methyl carbon (-CH₃) |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 191.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the thiol/thione group and the triazole ring.

Reactivity of the Thiol Group

The thiol group is a versatile functional handle for a variety of chemical transformations, most notably S-alkylation.

-

S-Alkylation: The thiol group can be readily alkylated with various electrophiles, such as alkyl halides, in the presence of a base. This reaction is a common strategy for synthesizing libraries of S-substituted triazole derivatives for biological screening.[8]

Caption: General scheme for the S-alkylation of this compound.

Stability

The 1,2,4-triazole ring is an aromatic system, which imparts considerable stability to the molecule. These compounds are generally stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing or reducing agents, as well as harsh acidic or basic conditions, may lead to degradation.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound.

Synthesis of this compound

Step 1: Synthesis of 1-Benzoyl-4-methylthiosemicarbazide

-

To a solution of benzoic hydrazide (0.1 mol) in ethanol (150 mL), add methyl isothiocyanate (0.1 mol).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to this compound

-

Suspend the 1-benzoyl-4-methylthiosemicarbazide (0.05 mol) in an 8% aqueous solution of sodium hydroxide (100 mL).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate to pH 5-6 with dilute hydrochloric acid.

-

The precipitated product is filtered, washed thoroughly with water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[5]

Characterization Workflow

Caption: A typical workflow for the characterization of the synthesized compound.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemical profile. Its straightforward synthesis, coupled with the versatile reactivity of the thiol group, makes it an important building block in the development of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of its chemical properties, drawing on established knowledge of the 1,2,4-triazole-3-thiol scaffold. It is our hope that this information will be a valuable resource for researchers working in the fields of medicinal chemistry and drug discovery.

References

- 1. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Blueprint of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete, published experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogues to construct a predictive yet scientifically rigorous spectroscopic profile. This approach is designed to empower researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound and its derivatives.

The core of this analysis revolves around the fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will first establish a baseline by examining the spectra of analogous compounds, and then extrapolate to predict the spectral features of this compound. This guide also addresses the critical concept of thiol-thione tautomerism, a phenomenon inherent to this class of compounds, and its spectroscopic manifestations.

Synthesis and Tautomerism: The Foundational Context

A plausible synthetic route for this compound can be adapted from established methods for similar 1,2,4-triazole-3-thiones.[1] The general strategy involves the cyclization of a substituted thiosemicarbazide, which itself is derived from the corresponding acid hydrazide.

Caption: Synthetic pathway and tautomeric forms of the target compound.

A crucial aspect of the chemistry of 1,2,4-triazole-3-thiols is their existence as a mixture of thiol and thione tautomers in solution.[2][3] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. Spectroscopic techniques are invaluable for identifying the predominant tautomeric form under specific conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule.

Predicted ¹H NMR Spectrum

Based on data from analogous compounds, the ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is predicted to exhibit the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~3.5 - 3.7 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen of the triazole ring is expected to be a singlet in this region. This is a key differentiator from the 4-amino analogue, which would show a broad singlet for the NH₂ protons. |

| ~7.4 - 7.6 | Multiplet | 5H | Phenyl-H | The five protons of the phenyl ring will likely appear as a complex multiplet. In similar structures, these aromatic protons typically resonate in the 7.5-8.0 ppm range.[4] |

| ~13.0 - 14.0 | Broad Singlet | 1H | SH / NH | This downfield signal is characteristic of the labile proton of either the thiol (S-H) or the thione (N-H) tautomer.[2][4] Its broadness is due to chemical exchange. The exact chemical shift can be highly dependent on the solvent and concentration. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Integrate the signals and reference the spectrum to TMS.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in DMSO-d₆ is as follows:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~30 - 35 | N-CH₃ | The methyl carbon is expected in the aliphatic region. |

| ~128 - 132 | Phenyl C-H | The protonated carbons of the phenyl ring will appear in this range. |

| ~135 - 140 | Phenyl C (quaternary) | The quaternary carbon of the phenyl ring attached to the triazole. |

| ~145 - 150 | C5 (Triazole) | The triazole carbon bearing the phenyl group. |

| ~165 - 170 | C3 (Triazole, C=S) | The carbon of the C=S or C-S group is expected to be the most downfield, with a chemical shift around 169 ppm often indicating the thione form.[2] |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher corresponding frequency spectrometer.

-

Reference: TMS (δ = 0.00 ppm) or the solvent signal (e.g., DMSO-d₆ at δ ≈ 39.52 ppm).

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing:

-

Standard Fourier transformation, phase correction, and baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data

The FT-IR spectrum (in KBr pellet or as a thin film) is expected to show the following characteristic absorption bands:

| Predicted Wavenumber (cm⁻¹) | Assignment | Rationale and Tautomeric Indication |

| ~3100 - 3400 | N-H stretch | A broad band in this region would be indicative of the N-H bond in the thione tautomer.[2] |

| ~3000 - 3100 | Aromatic C-H stretch | Characteristic of the phenyl group. |

| ~2900 - 3000 | Aliphatic C-H stretch | From the N-methyl group. |

| ~2550 - 2650 | S-H stretch | A weak, sharp band in this region is a clear indicator of the thiol tautomer.[2][5] |

| ~1600 - 1620 | C=N stretch | A strong absorption from the triazole ring. |

| ~1450 - 1580 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1250 - 1340 | N-C=S stretch | Bands in this region are associated with the thione form.[2] |

Experimental Protocol for FT-IR

Caption: A simplified workflow for FT-IR analysis.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background is automatically subtracted from the sample spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectrum

| m/z Value | Interpretation | Rationale |

| ~191 | [M+H]⁺ (Molecular Ion) | The protonated molecular ion peak, corresponding to the molecular weight of C₉H₉N₃S (191.05 g/mol ). |

| Varies | Fragment Ions | Fragmentation of the triazole ring is complex and substituent-dependent.[6] Common fragmentation pathways for 1,2,4-triazoles can involve the loss of N₂ or HCN.[6] The phenyl and methyl groups will also influence the fragmentation pattern. |

Experimental Protocol for MS

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

-

Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To study fragmentation, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Conclusion

This guide provides a detailed, predictive spectroscopic profile for this compound based on established principles and data from analogous compounds. The key predicted spectroscopic features include a characteristic N-methyl signal in the ¹H and ¹³C NMR spectra, and the presence of specific bands in the FT-IR spectrum that can help elucidate the predominant tautomeric form in a given state. The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns providing further structural confirmation. The provided protocols offer a standardized approach for the experimental acquisition of this data, ensuring reproducibility and reliability in a research and development setting.

References

- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 2. academic.oup.com [academic.oup.com]

- 3. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

FTIR spectral analysis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the FTIR Spectral Analysis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a rudimentary peak-listing to offer an in-depth interpretation grounded in the principles of vibrational spectroscopy. We will explore the causal relationships between molecular structure, including potential tautomerism, and the resulting spectral features. The guide includes a validated experimental protocol, detailed spectral assignments, and visual aids to facilitate a robust understanding of the molecule's vibrational characteristics.

Introduction: The Vibrational Signature of a Triazole

This compound belongs to a class of nitrogen-rich heterocyclic compounds that form the backbone of numerous pharmacologically active agents.[1] The unique arrangement of its phenyl ring, triazole core, methyl group, and thiol moiety gives rise to a distinct molecular architecture. Accurate structural confirmation and purity assessment are paramount in the development of any chemical entity, and FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.

The power of FTIR lies in its ability to probe the vibrational modes of covalent bonds within a molecule.[2] When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. An FTIR spectrum, a plot of infrared intensity versus wavenumber, is therefore a unique molecular "fingerprint" that reveals the presence of key functional groups.[3] This guide aims to deconstruct the FTIR fingerprint of this compound, providing the foundational knowledge for its unambiguous identification and characterization.

Molecular Structure and Thione-Thiol Tautomerism

A critical aspect of interpreting the FTIR spectrum of this compound is understanding its potential for tautomerism. The 1,2,4-triazole-3-thiol scaffold can exist in two equilibrium forms: the thiol form and the thione form.[4] This equilibrium is pivotal as the vibrational signatures of the S-H and N-H bonds, as well as the C-S and C=S bonds, are distinctly different.

-

Thiol Form: Characterized by a proton on the sulfur atom (S-H).

-

Thione Form: Characterized by a proton on a ring nitrogen atom (N-H) and a carbon-sulfur double bond (C=S).

The solid-state FTIR spectrum often reflects the most stable tautomer under ambient conditions. The presence or absence of characteristic S-H or N-H stretching bands is the most direct spectroscopic evidence for identifying the dominant form.

Diagram 1: Thiol-Thione Tautomeric Equilibrium.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible FTIR spectrum is contingent upon a meticulous experimental protocol. The following procedure outlines the standard Potassium Bromide (KBr) pellet method, a trusted technique for solid-state analysis.

Rationale for Method Selection

The KBr pellet method is chosen for its ability to produce a uniform, solid dispersion of the analyte. KBr is transparent in the mid-infrared region (4000-400 cm⁻¹) and, when properly prepared, minimizes scattering effects, resulting in a clean spectrum. The primary requirement is the complete exclusion of moisture, as water exhibits strong O-H absorption bands that can obscure key spectral features.[3]

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Gently grind a small amount (~1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

In a separate, dry mortar, place approximately 100-200 mg of spectroscopic grade KBr powder (previously dried in an oven at ~110°C for 2-3 hours and stored in a desiccator).

-

Add the powdered analyte to the KBr and mix thoroughly for 3-5 minutes to ensure a homogenous mixture. The goal is to achieve a concentration of approximately 1% analyte in KBr.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. The applied pressure causes the KBr to flow and encapsulate the analyte, forming a transparent or translucent disc.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹, co-adding 32 scans to achieve an optimal signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Comprehensive Spectral Interpretation

The FTIR spectrum of this compound can be systematically analyzed by dividing it into distinct regions corresponding to specific vibrational modes. The following assignments are based on established correlation tables and literature data for related heterocyclic structures.[5][6][7]

High-Frequency Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms (H) bonded to heavier atoms (C, N, S).

-

Aromatic C-H Stretching: Weak to medium intensity, sharp peaks are expected between 3100 - 3000 cm⁻¹ .[8] These are characteristic of the C-H bonds on the phenyl ring.

-

Aliphatic C-H Stretching: Vibrations corresponding to the N-methyl (N-CH₃) group will appear in the 3000 - 2850 cm⁻¹ range.[9]

-

N-H Stretching (Thione Form): The presence of the thione tautomer would be indicated by a medium to strong, potentially broad band between 3400 - 3100 cm⁻¹ . Broadening is often due to intermolecular hydrogen bonding in the solid state.

-

S-H Stretching (Thiol Form): The thiol tautomer is definitively identified by a weak, sharp absorption band in the 2600 - 2550 cm⁻¹ region.[10][11] The presence or absence of this peak is the most crucial diagnostic feature for tautomer identification.

Double Bond Region (2000 - 1500 cm⁻¹)

This region provides key information about the unsaturated portions of the molecule.

-

C=N Stretching (Triazole Ring): The endocyclic C=N bonds of the triazole ring give rise to one or more strong to medium absorption bands, typically in the 1630 - 1550 cm⁻¹ range.[10][12]

-

C=C Stretching (Phenyl Ring): The phenyl group is characterized by two or three sharp, medium-intensity bands. The most prominent are typically found near 1600 cm⁻¹ and in the 1500 - 1430 cm⁻¹ region.[2][8]

Fingerprint Region (1500 - 400 cm⁻¹)

This region contains a complex series of overlapping signals from bending vibrations and single-bond stretches. While individual assignments can be challenging, the overall pattern is unique to the molecule.

-

C-H Bending: Methyl (CH₃) bending vibrations appear near 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).[5] Out-of-plane (OOP) bending of the five adjacent C-H bonds on the monosubstituted phenyl ring results in strong bands between 770-730 cm⁻¹ and 710-690 cm⁻¹ .

-

C=S Stretching (Thione Form): If the thione tautomer is present, a band of weak to medium intensity may be observed between 1250 - 1020 cm⁻¹ . This vibration is often coupled with other modes and can be difficult to assign with certainty.[13]

-

C-N Stretching: These vibrations occur throughout the fingerprint region, typically between 1350 - 1000 cm⁻¹ .[5]

-

Triazole Ring Deformations: The collective in-plane and out-of-plane bending and stretching of the triazole ring produces a series of sharp bands that contribute significantly to the unique fingerprint of the compound.[6][14]

Caption: Logical relationship between FTIR spectral regions and molecular groups.

Summary of Key Vibrational Frequencies

The following table consolidates the expected FTIR absorption bands for this compound. The precise position and intensity can vary slightly based on the sample's physical state and intermolecular interactions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Corresponding Functional Group |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic (Phenyl Ring) |

| 3000 - 2850 | Weak-Medium | C-H Stretch | Aliphatic (N-CH₃) |

| 3400 - 3100 | Medium-Strong | N-H Stretch | Triazole Ring (Thione Form) |

| 2600 - 2550 | Weak, Sharp | S-H Stretch | Thiol Group (Thiol Form) |

| 1630 - 1550 | Medium-Strong | C=N Stretch | Triazole Ring |

| ~1600, 1500-1430 | Medium, Sharp | C=C Stretch | Phenyl Ring |

| ~1450, ~1375 | Medium | C-H Bend | Aliphatic (N-CH₃) |

| 770-730, 710-690 | Strong | C-H OOP Bend | Monosubstituted Phenyl |

| 1250 - 1020 | Weak-Medium | C=S Stretch | Thione Group (Thione Form) |

| 1400 - 1000 | Complex | C-N Stretch, Ring Deformations | Triazole Ring, etc. |

Italicized entries represent bands that are diagnostic for a specific tautomeric form.

Conclusion

The is a powerful tool for its structural verification. A systematic approach, beginning with an understanding of its potential tautomeric forms, followed by a rigorous experimental protocol, allows for a confident interpretation of its vibrational spectrum. The key diagnostic features lie in the high-frequency region, where the presence of an S-H stretch (~2550 cm⁻¹) confirms the thiol tautomer, while an N-H stretch (~3200 cm⁻¹) points to the thione form. This information, combined with the characteristic absorptions of the phenyl, methyl, and triazole ring moieties, provides a comprehensive and self-validating structural profile essential for research and development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 11. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 12. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

mass spectrometry of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Mass Spectrometry of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the 1,2,4-triazole scaffold is a privileged structure, appearing in a wide array of bioactive compounds.[1] The subject of this guide, this compound, represents a class of molecules with significant potential in medicinal chemistry. Accurate structural elucidation and robust analytical methodologies are paramount for advancing such compounds from the laboratory to clinical applications. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.[2]

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. We will delve into the core principles of electrospray ionization (ESI) as applied to this molecule, propose a detailed experimental protocol, and elucidate the expected fragmentation pathways based on established chemical principles and data from analogous structures.

Foundational Principles: Electrospray Ionization of Triazole Thiols

Electrospray ionization (ESI) is the technique of choice for the analysis of moderately polar, thermally labile small molecules like this compound.[3][4] ESI is a "soft ionization" method, meaning it imparts minimal excess energy to the analyte, which typically results in the observation of an abundant molecular ion or, more accurately, a pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻).[2][3] This feature is invaluable for unequivocally determining the molecular weight of the compound.

For the target molecule, ionization can be achieved in both positive and negative ion modes:

-

Positive Ion Mode ([M+H]⁺): The nitrogen atoms of the triazole ring are susceptible to protonation. The resulting [M+H]⁺ ion will be the primary species observed.

-

Negative Ion Mode ([M-H]⁻): The thiol group (-SH) is acidic and can be readily deprotonated to form the [M-H]⁻ ion.

The choice between positive and negative ion modes will depend on the specific analytical conditions and the desired information. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing critical structural information.[2]

Experimental Protocol: A Validated Approach

The following protocol is designed to be a robust starting point for the analysis of this compound. It is crucial to note that optimization of these parameters may be necessary depending on the specific instrumentation used.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 50:50 acetonitrile:water with 0.1% ammonium hydroxide for negative ion mode).

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

While direct infusion can be used, coupling with liquid chromatography (LC) is recommended for sample cleanup and separation from potential impurities.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for small polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reversed-phase column. |

| Flow Rate | 0.3 mL/min | A standard flow rate for analytical LC-MS applications. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for initial screening. Isocratic conditions may be developed for higher throughput. |

| Injection Volume | 1-5 µL | Dependent on sample concentration and instrument sensitivity. |

| Ion Source | Electrospray Ionization (ESI) | The most suitable ionization technique for this class of molecule.[3] |

| Polarity | Positive and Negative | Both modes should be investigated to determine the most sensitive and informative analysis. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimize for stable spray and maximum ion signal. |

| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation of the ESI droplets. |

| Drying Gas Temp. | 300 - 350 °C | Higher temperatures aid in solvent evaporation. |

| Fragmentor Voltage | 100 - 200 V | Can be varied to induce in-source fragmentation, providing preliminary structural information.[1][5] |

| Scan Range | m/z 50 - 500 | A suitable range to encompass the molecular ion and expected fragments. |

Tandem Mass Spectrometry (MS/MS) Parameters

-

Precursor Ion Selection: Isolate the [M+H]⁺ or [M-H]⁻ ion in the first mass analyzer.

-

Collision Gas: Argon is typically used.

-

Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Experimental Workflow Diagram

Caption: A typical LC-MS/MS workflow for the analysis of this compound.

Predicted Mass Spectrum and Fragmentation Pathways

The chemical formula for this compound is C₉H₉N₃S. The monoisotopic mass is 191.0517 Da.

-

[M+H]⁺: m/z 192.0595

-

[M-H]⁻: m/z 190.0439

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)

Based on the fragmentation patterns of similar 1,2,4-triazole derivatives, the following key fragmentation pathways are proposed.[1][6][7]

-

Loss of Methyl Radical (•CH₃): Cleavage of the N-methyl bond can lead to the loss of a methyl radical, although this is less common in ESI.

-

Loss of Hydrogen Sulfide (H₂S): A rearrangement followed by the elimination of H₂S is a plausible pathway for the thiol group.

-

Cleavage of the Phenyl Group: The bond between the triazole ring and the phenyl group can cleave, leading to the loss of a phenyl radical or benzene.

-

Ring Cleavage: The triazole ring itself can undergo cleavage, often initiated by the loss of N₂ or HCN.[8]

Proposed Fragmentation Diagram ([M+H]⁺)

Caption: Predicted major fragmentation pathways for protonated this compound.

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

Fragmentation in negative ion mode will proceed from the deprotonated thiol.

-

Loss of Sulfur: The loss of a sulfur atom is a common fragmentation pathway for thiolates.

-

Ring Opening: The anionic charge can induce ring opening, followed by the loss of small neutral molecules.

Table of Predicted Fragments

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Neutral Loss | Putative Structure of Fragment |

| 192.06 ([M+H]⁺) | 159.04 | H₂S | 4-methyl-5-phenyl-4H-1,2,4-triazole cation |

| 192.06 ([M+H]⁺) | 115.05 | C₆H₅• | 4-methyl-4H-1,2,4-triazole-3-thiol cation |

| 192.06 ([M+H]⁺) | 77.04 | C₂H₂N₃S | Phenyl cation |

| 190.04 ([M-H]⁻) | 158.05 | S | 4-methyl-5-phenyl-4H-1,2,4-triazolide anion |

Conclusion and Future Perspectives

This guide provides a robust framework for the mass spectrometric analysis of this compound. The proposed ESI-MS/MS methodology, coupled with the predicted fragmentation patterns, offers a solid foundation for researchers in drug discovery and related fields to confidently identify and characterize this and similar molecules. The true power of this approach lies in its adaptability; the principles and protocols outlined herein can be tailored to a wide range of heterocyclic compounds, thereby accelerating the pace of research and development. Further high-resolution mass spectrometry studies would be invaluable in confirming the elemental composition of the proposed fragments and solidifying the fragmentation pathways.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Discovery of Novel 1,2,4-Triazole-3-thiol Derivatives: Synthesis, Bioevaluation, and Mechanistic Insights

Abstract

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the discovery of novel derivatives of this versatile heterocycle. We will explore robust synthetic methodologies, delve into the mechanistic underpinnings of key chemical transformations, and outline systematic approaches for biological evaluation. By integrating field-proven insights with established scientific principles, this document aims to empower researchers to rationally design and synthesize new chemical entities with enhanced therapeutic potential.

The Significance of the 1,2,4-Triazole-3-thiol Core

The five-membered aromatic ring of 1,2,4-triazole, containing three nitrogen atoms, imparts unique physicochemical properties to molecules, including metabolic stability, hydrogen bonding capability, and a rigid conformational framework.[4] The addition of a thiol group at the C3 position introduces a nucleophilic center, providing a versatile handle for a multitude of chemical modifications. This combination has led to the development of drugs with a broad spectrum of biological activities, including:

-

Antifungal agents: Fluconazole, Itraconazole, and Voriconazole are prominent examples of antifungal drugs built around the 1,2,4-triazole core.[1][3][5]

-

Anticancer agents: Letrozole and Anastrozole are non-steroidal aromatase inhibitors used in the treatment of breast cancer.[1][3]

-

Antimicrobial agents: Numerous derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[4][5][6]

-

Other therapeutic areas: Derivatives have also shown promise as anti-inflammatory, analgesic, anticonvulsant, and antiviral agents.[1][6][7]

The continued exploration of this scaffold is driven by the need for new drugs to combat emerging resistance and to address unmet medical needs.

Synthetic Strategies for 1,2,4-Triazole-3-thiol Derivatives

The synthesis of 1,2,4-triazole-3-thiol derivatives can be broadly categorized into the formation of the core triazole ring and the subsequent functionalization of the thiol group.

Core Synthesis: The Thiosemicarbazide Route

The most prevalent and versatile method for the synthesis of the 1,2,4-triazole-3-thiol core involves the cyclization of thiosemicarbazides.[1][2][8] This multi-step process offers a high degree of flexibility in introducing substituents at various positions of the triazole ring.

Experimental Protocol: Synthesis of 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Step 1: Synthesis of 4-Chlorobenzoyl Isothiocyanate

-

To a solution of 4-chlorobenzoyl chloride (10 mmol) in dry acetone (50 mL), add potassium thiocyanate (12 mmol).

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture to room temperature and filter off the precipitated potassium chloride.

-

The resulting filtrate containing 4-chlorobenzoyl isothiocyanate is used directly in the next step without further purification.

Step 2: Synthesis of 1-(4-Chlorobenzoyl)thiosemicarbazide

-

To the filtrate from Step 1, add a solution of thiosemicarbazide (10 mmol) in warm water (20 mL).

-

Stir the mixture at room temperature for 1 hour.

-

The precipitated solid is filtered, washed with cold water, and dried to yield 1-(4-chlorobenzoyl)thiosemicarbazide.

Step 3: Cyclization to 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Suspend the 1-(4-chlorobenzoyl)thiosemicarbazide (8 mmol) in an 8% aqueous solution of sodium hydroxide (50 mL).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 5-6.

-

The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.

Causality Behind Experimental Choices:

-

Dry Acetone: The use of dry acetone in Step 1 is crucial to prevent the hydrolysis of the acid chloride and the isothiocyanate intermediate.

-

Reflux Conditions: Refluxing in Step 1 and Step 3 provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Alkaline Cyclization: The use of a strong base (NaOH) in Step 3 facilitates the intramolecular cyclization by deprotonating the amide and thiol groups, leading to the formation of the triazole ring.

-

Acidification: Acidification is necessary to protonate the triazole ring and precipitate the final product from the aqueous solution.

Visualization of the Synthetic Workflow:

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiones.

A Modern Approach: Polyphosphate Ester (PPE) Mediated Synthesis

A more recent and efficient method for the synthesis of 1,2,4-triazole-3-thiols involves the use of polyphosphate ester (PPE) as a condensing and cyclizing agent.[8][9] This one-pot reaction often proceeds with higher yields and shorter reaction times compared to the classical multi-step approach.

Experimental Protocol: PPE-Mediated Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol

-

To a mixture of thiosemicarbazide (10 mmol) and benzoic acid (10 mmol) in a hydrothermal reaction vessel, add chloroform (20 mL).

-

Add polyphosphate ester (PPE) (5 g) to the mixture.

-

Seal the vessel and heat at 90 °C for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into a 10% aqueous sodium hydroxide solution (100 mL).

-

Stir the mixture for 30 minutes to induce cyclodehydration.

-

Filter the aqueous solution to remove any insoluble byproducts.

-

Acidify the filtrate with dilute hydrochloric acid to pH 5-6.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.

Mechanistic Rationale:

The reaction proceeds in two stages. First, PPE facilitates the acylation of the thiosemicarbazide by the carboxylic acid.[8][9] The subsequent treatment with an aqueous alkali solution promotes the cyclodehydration of the acylation product to form the 1,2,4-triazole-3-thiol ring.[8][9]

S-Functionalization: Expanding the Chemical Space

The thiol group of the 1,2,4-triazole-3-thiol core is a key site for derivatization, allowing for the introduction of a wide variety of substituents to modulate the biological activity of the molecule.

Experimental Protocol: S-Alkylation of 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Dissolve 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5 mmol) in ethanol (30 mL).

-

Add an equimolar amount of sodium hydroxide (5 mmol) and stir until a clear solution is obtained.

-

Add the desired alkyl halide (e.g., benzyl chloride, 5.5 mmol) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure S-alkylated derivative.

Visualization of S-Functionalization:

Caption: General scheme for S-alkylation of the 1,2,4-triazole-3-thiol core.

Biological Evaluation of Novel Derivatives

A systematic approach to biological evaluation is critical for identifying promising lead compounds. This typically involves a tiered screening process, starting with broad-spectrum assays and progressing to more specific and targeted studies.

Antimicrobial Screening

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive controls (a known antibiotic or antifungal agent) and negative controls (no compound).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity Evaluation

-

Seed cancer cells (e.g., A549 lung carcinoma, HepG2 hepatocyte carcinoma) in a 96-well plate and allow them to adhere overnight.[10]

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the 1,2,4-triazole-3-thiol core and the subsequent biological evaluation allow for the elucidation of structure-activity relationships (SAR). This knowledge is invaluable for the rational design of more potent and selective compounds.

| Modification Site | General Observation | Example | Reference |

| N4-Position | Substitution with bulky groups can influence steric interactions with the target protein. Aromatic substituents can enhance activity through pi-pi stacking. | N-arylation often leads to increased antimicrobial activity. | [4] |

| C5-Position | The nature of the substituent at C5 significantly impacts the overall lipophilicity and electronic properties of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile. | Electron-donating groups (e.g., -OH, -OCH3) can enhance antimicrobial and antitumor activity. | [1] |

| S-Alkylation | The introduction of various alkyl or aryl groups on the sulfur atom allows for fine-tuning of the compound's properties. The length and branching of the alkyl chain can affect membrane permeability. | S-benzylation has been shown to be a favorable modification for enhancing the biological activity of some derivatives. | [11] |

Visualization of SAR Logical Relationships:

Caption: Key structural elements influencing the biological activity of derivatives.

Conclusion and Future Directions

The 1,2,4-triazole-3-thiol scaffold continues to be a rich source of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse chemical libraries. A systematic approach to biological evaluation, coupled with a deep understanding of SAR, will be instrumental in identifying lead compounds with improved efficacy and safety profiles. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation 1,2,4-triazole-3-thiol derivatives.

References

- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. eurekaselect.com [eurekaselect.com]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 11. [PDF] Synthesis of 1,2,4-triazole-3-thiols and their S-substituted derivatives | Semantic Scholar [semanticscholar.org]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 4,5-Disubstituted-1,2,4-Triazole-3-Thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry. When functionalized at the 4 and 5 positions and bearing a thiol group at position 3, this scaffold, known as 4,5-disubstituted-1,2,4-triazole-3-thiol, gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth review of the synthesis, characterization, and diverse pharmacological properties of these derivatives, with a focus on their antimicrobial, anticancer, anticonvulsant, and anti-inflammatory potential. We will explore the underlying mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Privileged 1,2,4-Triazole-3-Thiol Core

Heterocyclic compounds are fundamental to the development of new therapeutic agents, and among them, the 1,2,4-triazole ring is a particularly "privileged" structure.[1][2][3] Its unique electronic and structural features, including its polar nature, allow for diverse interactions with biological targets.[4][5] The incorporation of a thiol group at the 3-position and various substituents at the 4 and 5-positions of the triazole ring significantly enhances the therapeutic potential of the resulting molecules.[4][5] These 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have garnered considerable attention for their wide spectrum of pharmacological activities.[1][6] This guide will systematically explore the key biological activities that make this scaffold a fertile ground for drug discovery.

General Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-Thiols

The most common and efficient method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[1][7] This versatile method allows for the introduction of a wide variety of substituents at the N-4 and C-5 positions by starting with appropriately substituted hydrazides and isothiocyanates.

Experimental Protocol: Synthesis of a Representative 4,5-Disubstituted-1,2,4-Triazole-3-Thiol[1]

-

Step 1: Synthesis of Thiosemicarbazide Intermediate:

-

An equimolar solution of a substituted hydrazide and a substituted isothiocyanate in ethanol is refluxed for 4-6 hours.

-

The reaction mixture is then cooled, and the resulting solid thiosemicarbazide is filtered, washed with cold ethanol, and dried.

-

-

Step 2: Cyclization to the 1,2,4-Triazole-3-Thiol:

-

The synthesized thiosemicarbazide is dissolved in an aqueous solution of sodium hydroxide (2M).

-

The mixture is refluxed for 6-8 hours.

-

After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the 4,5-disubstituted-1,2,4-triazole-3-thiol.

-

The crude product is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure compound.

-

-

Characterization:

Caption: General synthetic workflow for 4,5-disubstituted-1,2,4-triazole-3-thiols.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant activity against a wide range of pathogenic microbes, including bacteria and fungi.[2][8] The presence of the triazole ring, often found in established antifungal drugs like fluconazole and itraconazole, contributes to this activity.[4][8]

Antibacterial Activity

Numerous studies have reported the antibacterial efficacy of 4,5-disubstituted-1,2,4-triazole-3-thiols against both Gram-positive and Gram-negative bacteria.[1][8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The nature and position of the substituents on the phenyl rings at the C-5 and N-4 positions play a crucial role in determining the antibacterial potency. For instance, the presence of electron-withdrawing groups like halogens or nitro groups can enhance activity.

Antifungal Activity

The antifungal potential of this class of compounds is particularly noteworthy.[2] The 1,2,4-triazole moiety is a well-known pharmacophore in antifungal agents, and its incorporation into the 3-thiol scaffold often leads to potent antifungal activity. These compounds have shown efficacy against various fungal strains, including Candida albicans and Aspergillus niger.[2][8]

Experimental Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Assay)[1]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Seeding of Agar Plates: Molten and cooled Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is seeded with the microbial inoculum and poured into sterile petri dishes.

-

Well Preparation: Once the agar solidifies, wells of a specific diameter (e.g., 6 mm) are punched into the agar.

-

Application of Test Compounds: A defined concentration of the synthesized triazole derivative (dissolved in a suitable solvent like DMSO) is added to each well. A standard antibiotic/antifungal and the solvent alone serve as positive and negative controls, respectively.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 5c | Staphylococcus aureus | Active | [1][7] |

| 5f | Staphylococcus aureus | Active | [1][7] |

| 6f | Staphylococcus aureus | Active | [1][7] |

Table 1: Representative antibacterial activity of selected 4,5-disubstituted-1,2,4-triazole-3-thiols.[1][7]

Anticancer Activity: A Promising Avenue in Oncology

The quest for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, and 1,2,4-triazole derivatives have emerged as a promising class of compounds.[4][9][10] Several 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[1][5]

The anticancer activity of these compounds can be attributed to various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression.[9] The structural diversity achievable with this scaffold allows for the fine-tuning of activity against specific cancer types. For example, some derivatives have shown notable activity against breast cancer, melanoma, and pancreatic cancer cell lines.[5]

Experimental Protocol: Evaluation of In Vitro Anticancer Activity (MTT Assay)[5]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized triazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

| Compound | Cancer Cell Line | Activity | Reference |

| 5c | Crown Gall Tumors | 75% tumor inhibition | [1][7] |

| 5d | Crown Gall Tumors | 75% tumor inhibition | [1][7] |

| 6a | Crown Gall Tumors | 75% tumor inhibition | [1][7] |

Table 2: Representative antitumor activity of selected 4,5-disubstituted-1,2,4-triazole-3-thiols.[1][7]

Caption: Potential anticancer mechanisms of 4,5-disubstituted-1,2,4-triazole-3-thiols.

Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Several studies have highlighted the potential of 1,2,4-triazole derivatives as anticonvulsant agents.[11][12][13] The 4,5-disubstituted-1,2,4-triazole-3-thiol scaffold has been explored for its ability to protect against seizures in various animal models.